5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . The compound you’re interested in seems to be a derivative of thiophene, with additional functional groups attached to it.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr synthesis, which is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex, depending on the functional groups attached to the thiophene ring. In general, these compounds exhibit a close HOMO–LUMO energy gap , which is one of the reasons they’re used in electronic and opto-electronic devices .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including oxidation, nitration, and substitution reactions . The specific reactions that “5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide” can undergo would depend on the specific functional groups attached to the thiophene ring.Physical and Chemical Properties Analysis
Thiophene and its derivatives exhibit a variety of properties and applications. They’re used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Antitubercular Activity
The synthesis of novel compounds structurally related to the query compound, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrates significant antitubercular activity against Mycobacterium tuberculosis. These compounds were synthesized using a method that could potentially be applied to the compound of interest, highlighting its potential application in developing new antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Antioxidant Activity
Research on derivatives structurally similar to the target compound, like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, reveals potent antioxidant activities. These findings suggest that the target compound could potentially exhibit antioxidant properties, which may be beneficial for developing treatments for oxidative stress-related diseases (Tumosienė et al., 2019).
Anticancer Activity
Another study focused on thiophene-based compounds, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed good inhibitory activity against several cancer cell lines. This suggests that the compound , with its thiophene core, may also have potential applications in cancer research and therapy (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
A study demonstrated the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, showcasing these compounds as a new class of antimicrobial agents effective against biofilm formation by marine bacteria. This indicates that the target compound, given its thiophene moiety, might be explored for its antimicrobial properties, particularly in preventing biofilm-associated infections (Benneche et al., 2011).
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
Thiophene derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S2/c15-13-4-3-12(20-13)14(18)16-7-5-10(6-8-17)11-2-1-9-19-11/h1-4,9-10,17H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYRJWJHCBPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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